MRT68921 hydrochloride
Description
Overview of Autophagy: Processes and Regulatory Networks
Autophagy is a fundamental, evolutionarily conserved catabolic process by which cells degrade and recycle their own components. kcl.ac.ukaacrjournals.org This mechanism involves the formation of a double-membraned vesicle, known as an autophagosome, which engulfs intracellular cargo such as long-lived proteins, damaged organelles, and protein aggregates. kcl.ac.ukmdpi.com The autophagosome then fuses with a lysosome, and the captured contents are broken down into basic biomolecules that are released back into the cytoplasm for reuse. mdpi.com
This process is critical for maintaining cellular homeostasis, especially under conditions of stress like nutrient deprivation, hypoxia, or the presence of invading pathogens. aacrjournals.orgmdpi.comnih.gov The regulation of autophagy is complex, involving a network of autophagy-related (Atg) genes and signaling pathways. nih.gov Key regulators include the energy-sensing kinases AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR). nih.govnih.gov In general, AMPK activation promotes autophagy, while mTOR complex 1 (mTORC1) activity suppresses it, ensuring that autophagy is tightly controlled in response to the cell's metabolic state. nih.govwikipedia.org
Functional Role of ULK1/2 Kinases in Autophagy Initiation and Progression
At the apex of the autophagy signaling cascade in mammals are the serine/threonine kinases Unc-51 like autophagy activating kinase 1 (ULK1) and its close homolog ULK2. kcl.ac.uknih.gov These kinases are the mammalian counterparts to the yeast Atg1 and are indispensable for initiating the formation of the autophagosome. kcl.ac.ukwikipedia.orgnih.gov ULK1 and ULK2 integrate signals from the upstream energy sensors, mTOR and AMPK. nih.gov Under nutrient-rich conditions, active mTORC1 phosphorylates and inhibits the ULK1 complex, preventing autophagy. nih.govmdpi.com Conversely, during starvation or other stress, mTORC1 is inactivated, and AMPK can activate ULK1, triggering the autophagic process. nih.govwikipedia.org
ULK1/2 function as part of a large protein complex that includes FIP200 (focal adhesion kinase family-interacting protein of 200 kDa), ATG13, and ATG101. wikipedia.orgmdpi.com Once activated, the ULK1 complex translocates to the site of autophagosome formation. nih.gov The kinase activity of ULK1 is crucial for this process, as it phosphorylates several downstream components of the autophagy machinery, including Beclin-1, to promote the induction and maturation of the autophagosome. wikipedia.orgbiorxiv.org While ULK1 and ULK2 have high functional redundancy, ULK1 appears to be the more essential isoform for autophagy. wikipedia.org Studies have shown that while ULK2 can compensate for the loss of ULK1 to some extent, nutrient-dependent autophagy is only completely blocked when both kinases are absent. wikipedia.org Furthermore, research indicates that ULK1 plays a role not only in the initiation of autophagosomes but also in their maturation. medchemexpress.comnih.gov
Historical Context of Autophagy Inhibitor Discovery and Development
The term "autophagy" was first introduced in 1963, but for decades, research at the molecular level was limited. nih.govresearchgate.net A significant advance came in the 1980s with the identification of 3-methyladenine (B1666300) as a chemical inhibitor of the process. nih.govpnas.org This compound was later found to inhibit class III phosphatidylinositol 3-kinase (PI-3K), a key enzyme in autophagosome formation. nih.gov
The major breakthrough in understanding the molecular machinery of autophagy occurred in the early 1990s through the work of Yoshinori Ohsumi, who identified key autophagy-related (Atg) genes in yeast. nih.govpnas.orgnovusbio.com This discovery, which led to a Nobel Prize, revolutionized the field by revealing a conserved set of proteins responsible for autophagy. nih.govpnas.org The subsequent identification of mammalian homologs for these yeast Atg proteins, such as ULK1/ULK2 (the homolog of Atg1), provided specific targets for therapeutic intervention. nih.govpnas.org In the late 1990s, the discovery that the antimalarial drug chloroquine (B1663885) inhibits autophagy by blocking lysosomal function and the identification of the autophagy protein Beclin 1 as a potential tumor suppressor sparked significant interest in developing autophagy inhibitors for diseases like cancer. novusbio.com This has led to the development of more specific inhibitors targeting key kinases in the pathway, such as ULK1 and ULK2. nih.govmdpi.com
MRT68921 Hydrochloride: A Potent ULK1/2 Inhibitor
This compound is a small molecule compound recognized as a potent, dual inhibitor of the ULK1 and ULK2 kinases. medchemexpress.commedchemexpress.comselleckchem.comglpbio.com Its development represents a significant step in the creation of specific tools to study and potentially therapeutically modulate the autophagy pathway.
Mechanism of Action and Potency
MRT68921 acts as an ATP-competitive inhibitor, directly targeting the kinase activity of both ULK1 and ULK2. portlandpress.com It exhibits high potency against both isoforms, with reported in vitro IC₅₀ values—the concentration required to inhibit 50% of the enzyme's activity—that underscore its efficacy.
| Target Kinase | IC₅₀ Value (nM) | Reference |
|---|---|---|
| ULK1 | 2.9 | medchemexpress.commedchemexpress.comselleckchem.comglpbio.comtargetmol.com |
| ULK2 | 1.1 | medchemexpress.commedchemexpress.comselleckchem.comglpbio.comtargetmol.com |
By inhibiting ULK1 and ULK2, MRT68921 effectively blocks the initial signaling steps of mTOR-dependent autophagy. medchemexpress.comnih.govmedchemexpress.com This inhibition prevents the necessary phosphorylation of downstream autophagy proteins, thereby disrupting the entire process. biorxiv.org
Research Findings on Autophagy Inhibition
MRT68921 has been instrumental in elucidating the specific roles of ULK1 in autophagy. Research has demonstrated that treatment with MRT68921 blocks the formation and maturation of autophagosomes in cells under starvation conditions. medchemexpress.comnih.gov Interestingly, its use has revealed that ULK1 inhibition leads to the accumulation of stalled, early autophagosomal structures, providing evidence that ULK1's role extends beyond initiation to include autophagosome maturation. medchemexpress.comnih.govmedchemexpress.com The specificity of MRT68921's action on autophagy via ULK1 was confirmed in studies using a drug-resistant ULK1 mutant, which showed that the compound's autophagy-blocking capacity was directly tied to its inhibition of this specific kinase. nih.gov The compound has also been used as a tool to study selective forms of autophagy, such as mitophagy (the degradation of mitochondria), confirming its utility in dissecting complex cellular pathways. mdpi.com
Effects Beyond Autophagy
While primarily characterized as an autophagy inhibitor, some research indicates that the effects of MRT68921 can extend beyond this pathway. In studies on acute myeloid leukemia (AML), MRT68921 was found to induce cell death in leukemia cell lines and primary patient-derived cells. nih.gov This anti-leukemic effect was observed both in vitro and in vivo. nih.govresearchgate.net Notably, further investigation suggested that in some leukemia cell lines, the induced cell death occurred in a manner independent of both autophagy inhibition and the generation of reactive oxygen species. nih.gov For instance, in THP-1 leukemia cells, MRT68921 induced a form of cell death called pyroptosis, while in HL-60 cells, it triggered apoptosis. nih.gov These findings suggest that targeting ULK1 with inhibitors like MRT68921 may have therapeutic potential through mechanisms that are not strictly limited to the modulation of autophagy. nih.gov
Properties
Molecular Formula |
C25H35ClN6O |
|---|---|
Molecular Weight |
471.04 |
Origin of Product |
United States |
Discovery and Preclinical Characterization of Mrt68921 Hydrochloride
Identification as a Potent ULK1/2 Kinase Inhibitor
MRT68921 hydrochloride was discovered through the re-evaluation of a series of compounds analogous to the TBK1 inhibitor MRT67307. This investigation identified MRT68921 as a highly potent dual inhibitor of Unc-51 like autophagy activating kinase 1 (ULK1) and ULK2, the mammalian orthologs of the yeast Atg1 kinase. nih.gov These serine/threonine kinases are crucial for the initiation of the autophagy cascade.
In vitro kinase assays demonstrated that this compound inhibits both ULK1 and ULK2 with nanomolar potency. The compound exhibits a greater than 15-fold and 30-fold reduction in the half-maximal inhibitory concentration (IC50) for ULK1 and ULK2, respectively, when compared to its predecessor, MRT67307. nih.gov The potent inhibitory activity of this compound against both ULK1 and ULK2 underscores its significance as a powerful chemical tool for dissecting the roles of these kinases in autophagy and other cellular processes. medchemexpress.com
Table 1: In Vitro Inhibitory Potency of this compound against ULK1 and ULK2
| Kinase | IC50 (nM) |
|---|---|
| ULK1 | 2.9 medchemexpress.comnih.gov |
| ULK2 | 1.1 medchemexpress.comnih.gov |
Initial Assessment of Kinase Inhibition Selectivity Profile
To evaluate the specificity of this compound, its inhibitory activity was assessed against a broad panel of 80 different protein kinases, representing a wide swath of the human kinome. medchemexpress.com At a concentration of 1 µM, MRT68921 was found to inhibit the activity of 44 of these kinases, indicating a degree of off-target activity. researchgate.net
Among the notable off-target kinases are TBK1/IKKϵ and AMPK-related kinases. medchemexpress.com The inhibition of these kinases is noteworthy as both TBK1 and AMPK have been implicated in the regulation of autophagy, independent of the ULK1/2 complex. medchemexpress.com Further studies have also identified NUAK1 as a target of MRT68921. researchgate.net The observation that MRT68921 inhibits a number of kinases highlights the importance of careful interpretation of experimental results and the use of specific genetic controls to confirm that its effects on autophagy are indeed mediated through the inhibition of ULK1/2. medchemexpress.com
Structural Insights into ULK1/2 Kinase Interaction with this compound
The molecular basis for the potent inhibition of ULK1/2 by this compound has been elucidated through X-ray crystallography and molecular dynamics simulations, providing a detailed view of its binding mode within the kinase domain.
Analysis of Compound Binding Modes within the Kinase Domain
Crystal structures of MRT68921 in complex with the kinase domain of ULK2 reveal that the inhibitor binds in the ATP-binding pocket, acting as a type-I kinase inhibitor. The 2-aminopyrimidine (B69317) scaffold of MRT68921 forms canonical hydrogen bonds with the hinge region of the kinase, a characteristic interaction for this class of inhibitors.
A key feature of the interaction is the flexibility of the methionine gatekeeper residue (M92 in ULK1 and M85 in ULK2), which allows the binding pocket to accommodate the bulky cyclopropane (B1198618) moiety of MRT68921. A distinct and crucial interaction involves the benzopiperidine group of MRT68921, which extends towards a negatively charged, aspartate-rich region near the αD-helix, forming a direct contact with aspartate 95 (D95). This specific interaction is thought to contribute significantly to the high affinity of MRT68921 for ULK1/2.
Structural Implications for ULK Kinase Conformational Dynamics
The binding of MRT68921 to the ULK1/2 kinase domain has notable implications for the conformational dynamics of the enzyme. The interaction of the inhibitor within the ATP-binding site can stabilize the P-loop of the kinase in an extended conformation. The observed plasticity of the binding pocket, particularly the movement of the gatekeeper methionine, suggests that the kinase can adopt multiple conformations to accommodate different inhibitors. This inherent flexibility within the ULK1/2 active site may be a key factor in their ability to be targeted by a diverse range of chemical scaffolds. The structural data collectively indicate that both ULK1 and ULK2 possess unusually large and adaptable binding pockets, which is consistent with the identification of numerous, structurally diverse inhibitors for these kinases.
Molecular and Cellular Mechanisms of Action of Mrt68921 Hydrochloride
Direct Target Engagement: ULK1 and ULK2 Kinase Inhibition
MRT68921 hydrochloride exerts its primary effect by directly targeting and inhibiting the activity of Unc-51 like autophagy activating kinase 1 (ULK1) and its closely related homolog, ULK2. medchemexpress.commedchemexpress.comtocris.comprobechem.com These serine/threonine protein kinases are crucial for the initial stages of autophagy. medchemexpress.comnih.gov
MRT68921 is a highly potent dual inhibitor of both ULK1 and ULK2. probechem.com In vitro kinase assays have determined its half-maximal inhibitory concentration (IC50) to be 2.9 nM for ULK1 and 1.1 nM for ULK2. medchemexpress.commedchemexpress.comtocris.comprobechem.comxcessbio.comapexbt.commedchemexpress.com This demonstrates a particularly strong inhibitory activity against these specific kinases, with some research highlighting a greater than 15-fold reduction in the IC50 for ULK1 and a more than 30-fold reduction for ULK2 compared to other compounds. medchemexpress.commedchemexpress.commedchemexpress.com
| Target Kinase | IC50 Value (nM) | Reference |
|---|---|---|
| ULK1 | 2.9 | medchemexpress.commedchemexpress.comprobechem.comxcessbio.comapexbt.commedchemexpress.com |
| ULK2 | 1.1 | medchemexpress.commedchemexpress.comtocris.comprobechem.comxcessbio.comapexbt.com |
The mechanism by which MRT68921 inhibits ULK1 and ULK2 is through competitive binding at the ATP-binding site of the kinases. nih.gov As an ATP-competitive inhibitor, MRT68921 directly competes with the endogenous ATP molecules for access to the kinase's active site. nih.govnih.gov By occupying this site, it prevents the phosphorylation of downstream substrates, thereby blocking the kinase's catalytic activity and halting the signaling cascade it initiates. nih.govnih.gov
Disruption of Autophagy Pathway Progression
By inhibiting ULK1/2, MRT68921 effectively disrupts the downstream progression of the autophagy pathway. The initiation of autophagy is critically dependent on the kinase activity of the ULK1 complex. mdpi.comnih.gov
The ULK1 initiation complex consists of the ULK1 kinase (or ULK2), FIP200, ATG13, and ATG101. nih.gov Research indicates that the presence of MRT68921 does not prevent the assembly of this complex. nih.gov Studies have shown that the amount of ATG13 and FIP200 that co-precipitates with ULK1 is not reduced by the inhibitor. nih.gov However, while the complex still forms, its activation status is compromised. The inhibition of ULK1's kinase activity means the complex is unable to phosphorylate its downstream targets, rendering it functionally inactive. nih.gov
One of the key substrates of ULK1 is Autophagy-related Protein 13 (ATG13). nih.govnih.gov The phosphorylation of ATG13 by ULK1 is a critical step in the activation of the autophagy pathway. Treatment with MRT68921 has been shown to significantly reduce the level of phosphorylated ATG13 within the ULK1 complex. nih.govnih.gov Specifically, the inhibitor blocks the phosphorylation of ATG13 at serine 318, a well-characterized ULK1 substrate site. nih.govnih.gov A concentration of 1 µM MRT68921 has been demonstrated to effectively reduce phospho-ATG13 levels. nih.gov This inhibition of ATG13 phosphorylation serves as a direct indicator of ULK1's reduced activity in cells. nih.govapexbt.comdundee.ac.uk
The inhibition of ULK1 activity by MRT68921 has profound effects on the later stages of autophagosome formation, particularly the conversion of LC3-I to its lipidated form, LC3-II. nih.govmdpi.com LC3-II is a key marker of autophagosomes. mdpi.com MRT68921 treatment blocks the increase in LC3-II levels, which indicates an inhibition of autophagic flux. nih.govapexbt.comnih.gov
Interestingly, the inhibition of ULK1 does not completely abolish the formation of autophagosome-like structures. nih.govnih.gov Instead, it leads to the accumulation of stalled, early, or aberrant autophagosomal structures. nih.govmedchemexpress.comnih.gov These structures may appear enlarged but are defective. nih.govnih.gov This suggests that while some initial membrane assembly may occur, the maturation and completion of autophagosomes are impaired, highlighting ULK1's role in both the initiation and maturation phases of autophagy. medchemexpress.comnih.gov
Arrest of Autophagosomal Maturation and Impairment of Autophagic Flux
This compound is a potent dual inhibitor of the autophagy kinases ULK1 and ULK2, with IC50 values of 2.9 nM and 1.1 nM, respectively. selleckchem.comtargetmol.commedchemexpress.comglpbio.com Its mechanism of action involves the specific disruption of autophagosome maturation, leading to a blockage of autophagic flux. selleckchem.comtargetmol.comglpbio.com This inhibitory effect is achieved through the direct suppression of ULK1's kinase activity. nih.gov
The specificity of MRT68921's action on autophagy through ULK1 has been confirmed using a drug-resistant ULK1 mutant (M92T). nih.gov In cells expressing this mutant, MRT68921 failed to inhibit autophagic flux, confirming that its primary autophagy-inhibiting effect is mediated through ULK1. nih.gov Furthermore, research has shown that the stalled LC3-positive autophagosomes induced by MRT68921 are abolished when combined with an inhibitor of VPS34, another key autophagy protein, highlighting the intricate interplay of these kinases in the autophagic process. nih.gov
Analysis of Off-Target Kinase Modulation and Biological Consequences
MRT68921 has been identified as an inhibitor of TANK-binding kinase 1 (TBK1) and its homolog IκB kinase epsilon (IKKε). nih.govmdpi.com TBK1 is a serine/threonine kinase involved in various cellular processes, including innate immunity and inflammation. nih.govneurosci.cn It can form a complex with TRAF2 and TANK, molecules that are involved in signaling downstream of cytokine receptors. nih.gov The interaction of MRT68921 with TBK1 raises considerations about its specificity when used as a tool to study autophagy. nih.gov However, studies using TBK1 knockout cells have shown that TBK1 is not essential for mTOR-mediated autophagic flux, and its inhibition by MRT68921 is not the primary mechanism for blocking this process. nih.gov This suggests that while MRT68921 does inhibit TBK1, its potent anti-autophagic effects are primarily due to its action on ULK1. nih.gov
MRT68921 also demonstrates inhibitory activity against AMP-activated protein kinase (AMPK) and several AMPK-related kinases. nih.govnih.gov AMPK is a crucial energy sensor that plays a central role in maintaining cellular energy homeostasis. frontiersin.org The catalytic α subunit of AMPK is activated by phosphorylation at Thr172. frontiersin.org
Kinase selectivity profiling has revealed that MRT68921 inhibits AMPK and other related kinases. nih.govnih.gov However, experiments utilizing LKB1 knockout mouse embryonic fibroblasts (MEFs) have indicated that these AMPK-related kinases are not the primary targets through which MRT68921 blocks autophagy. dundee.ac.uk LKB1 is a master kinase that phosphorylates and activates AMPK and other related kinases. dundee.ac.uk The observation that autophagic flux is still inhibited by MRT68921 in LKB1-deficient cells suggests that the compound's effect on autophagy is independent of its inhibition of these particular kinases. dundee.ac.uk Despite this, the off-target inhibition of AMPK could have other biological consequences, given the kinase's broad role in cellular metabolism and signaling. frontiersin.org
MRT68921 has been identified as a dual inhibitor of NUAK family SNF1-like kinase 1 (NUAK1) and ULK1. nih.govresearchgate.net NUAK1, also known as ARK5, is a member of the AMPK subfamily of kinases and is involved in processes such as cell adhesion and the regulation of cellular senescence. nih.govresearchgate.netdrugbank.com It is considered a critical component of the antioxidant defense system in tumor cells. nih.govresearchgate.net
The dual inhibition of both NUAK1 and ULK1 by MRT68921 has been shown to have potent antitumor activities. nih.govresearchgate.net By simultaneously targeting NUAK1-mediated antioxidant defense and ULK1-dependent protective autophagy, MRT68921 can disrupt the balance of oxidative stress signals in tumor cells, leading to significant cell death. nih.govresearchgate.net Molecular docking studies have provided insights into the binding mode of MRT68921 with NUAK1, supporting its role as a potential inhibitor of this kinase. researchgate.net This dual-targeting mechanism highlights the potential of MRT68921 as an effective agent in cancer therapy by concurrently blocking two key survival pathways in tumor cells. nih.govresearchgate.net
The development of more selective ULK inhibitors has been a focus of research to minimize off-target effects and improve therapeutic potential. MRT68921, while a potent ULK1/2 inhibitor, demonstrates a broader kinase inhibition profile compared to next-generation inhibitors like MRT403. nih.gov
In a kinase panel screen, MRT68921 was found to inhibit 11 other kinases by more than 90% at a concentration of 1 µM, including TBK1, AMPK, and AMPK-related enzymes. nih.gov In contrast, MRT403, a subsequently developed ULK1 inhibitor with comparable potency (IC50 of 1.6 nM for ULK1), showed significantly improved selectivity, with no other kinases being inhibited to this extent in the same screen. nih.gov This enhanced selectivity of MRT403, with over 30-fold greater in vitro selectivity for ULK1 versus off-targets, suggests a lower likelihood of interfering with other cellular activities. nih.gov
Another ULK1 inhibitor, SBI-0206965, also exhibits a degree of selectivity, inhibiting 10 out of 456 kinases by over 95% at a 10 µM concentration. nih.gov However, it has been noted that SBI-0206965 may also inhibit other kinases like NUAK1 and MLK1, sometimes more potently than ULK1. mdpi.com
The development of even more selective compounds, such as ULK-101, continues to advance the field, aiming to provide more precise tools for studying autophagy and potentially more targeted therapeutic agents. tandfonline.com
Interactive Data Table: Kinase Inhibition Profile of MRT68921 and Comparators
| Compound | Primary Target(s) | IC50 (ULK1) | IC50 (ULK2) | Notable Off-Targets | Reference |
| This compound | ULK1, ULK2, NUAK1 | 2.9 nM | 1.1 nM | TBK1, IKKε, AMPK and related kinases | selleckchem.comnih.govnih.gov |
| MRT403 | ULK1 | 1.6 nM | - | Minimal off-target activity reported | nih.gov |
| SBI-0206965 | ULK1 | - | - | FAK, NUAK1, MLK1 | nih.govmdpi.com |
Preclinical Biological Activities and Cellular Phenotypes Induced by Mrt68921 Hydrochloride
Effects on Cell Viability and Proliferation in Preclinical Models
MRT68921 hydrochloride has been shown to effectively reduce cell viability and induce cell death in several cancer cell lines, particularly those of hematological origin.
This compound demonstrates a potent killing effect on leukemia cell lines. nih.gov Studies have shown it induces significant cell death in acute myeloid leukemia (AML) cells, including the THP-1 and HL-60 cell lines. nih.govresearchgate.net The compound's cytotoxic activity extends to primary leukemia cells derived from AML patients. nih.gov In comparison to other ULK1 inhibitors like SBI-0206965 and MRT67307 HCl, MRT68921 HCl exerts a stronger killing effect on leukemia cells. nih.gov
Furthermore, MRT68921 has been observed to induce apoptosis in FLT3-ITD-mutated AML cells, such as the MV4-11 cell line, while having minimal effects on wild-type FLT3 AML cells. nih.gov Its activity has also been assessed in melanoma cell lines, where it induced cell death in A-375 cells. biorxiv.orglife-science-alliance.org
| Cell Line | Cancer Type | Observed Effect | Source(s) |
| THP-1 | Acute Myeloid Leukemia (AML) | Induction of cell death (pyroptosis) | researchgate.net, nih.gov |
| HL-60 | Acute Myeloid Leukemia (AML) | Induction of cell death (apoptosis) | researchgate.net, nih.gov |
| MV4-11 | FLT3-ITD Acute Myeloid Leukemia (AML) | Induction of apoptosis | nih.gov |
| A-375 | Melanoma | Induction of cell death (apoptosis) | biorxiv.org, life-science-alliance.org |
| Primary AML Cells | Acute Myeloid Leukemia (AML) | Induction of cell death | nih.gov |
The cell death induced by this compound is mediated through the activation of specific programmed cell death pathways, with the exact mechanism appearing to be cell-context dependent. nih.gov In leukemia cells, the cell death mechanism is independent of autophagy and reactive oxygen species. nih.govresearchgate.net Morphological observations revealed that while THP-1 cells appeared swollen, suggestive of pyroptosis, HL-60 cells formed apoptotic bodies. nih.gov
A key mechanism of MRT68921-induced cell death is the activation of the caspase cascade. nih.gov The compound significantly induces the activity of both caspase-3 and caspase-8 in THP-1 and HL-60 leukemia cells. nih.govresearchgate.net In FLT3-ITD AML cells (MV4-11), treatment with MRT68921 led to dose-dependent increases in the cleavage of caspase-3 and caspase-9. nih.gov The use of a pan-caspase inhibitor, z-VAD-FMK, notably reduced the levels of cleaved caspases, confirming that ULK1 inhibition induces apoptosis in a caspase-dependent manner. nih.gov
Downstream of caspase activation, this compound triggers the cleavage of distinct substrates in different cell lines, leading to different forms of programmed cell death. nih.gov
Gasdermin E (GSDME) Cleavage: In THP-1 cells, MRT68921 treatment results in the cleavage of GSDME. nih.gov This event, driven by activated caspase-3, is a hallmark of pyroptosis, a pro-inflammatory form of cell death. nih.gov
Poly (ADP-ribose) Polymerase (PARP) Cleavage: In contrast, HL-60 cells, which lack GSDME expression, undergo apoptosis following MRT68921 treatment, as evidenced by the cleavage of PARP. nih.gov PARP cleavage is also observed in MV4-11 cells and A-375 melanoma cells upon treatment with the compound, indicating apoptosis. nih.govlife-science-alliance.org
| Cell Line | Key Molecular Events | Pathway | Source(s) |
| THP-1 | Caspase-3/8 activation → GSDME cleavage | Pyroptosis | researchgate.net, nih.gov |
| HL-60 | Caspase-3/8 activation → PARP cleavage | Apoptosis | researchgate.net, nih.gov |
| MV4-11 | Caspase-3/9 activation → PARP cleavage | Apoptosis | nih.gov |
| A-375 | PARP cleavage | Apoptosis | life-science-alliance.org |
Mechanisms of Cell Death Induction: Apoptosis and Programmed Cell Death Pathways
Modulation of Cellular Stress Responses
This compound also influences cellular stress signaling, particularly pathways related to oxidative stress and antioxidant defense.
The effect of MRT68921 on oxidative stress appears to be complex and context-dependent. In one study involving leukemia cells, the cell death induced by MRT68921 was found to be independent of reactive oxygen species (ROS). nih.gov In fact, treatment with the compound led to a decrease in ROS levels and an increased NADPH/NADP+ ratio specifically in THP-1 cells, suggesting an enhancement of the cell's antioxidant capacity in this context. nih.gov
However, other research suggests that MRT68921 can disrupt the balance of oxidative stress signals. nih.gov NUAK1 is a critical part of the antioxidant defense system, and MRT68921 has been identified as a dual inhibitor of both NUAK1 and ULK1. nih.gov This dual inhibition is proposed to kill tumor cells by overwhelming their ability to manage oxidative stress. nih.gov
Furthermore, studies in Huh-1 cells have shown that ULK1 inhibition by MRT68921 can activate a redox-independent stress response. embopress.org This occurs through the phosphorylation of p62, which then leads to the activation of the transcription factor NRF2, a master regulator of antioxidant responses. embopress.org This activation happens without direct oxidative modification of KEAP1, the canonical NRF2 inhibitor. embopress.orgembopress.org
Role in Reactive Oxygen Species (ROS) Homeostasis
The impact of MRT68921 on cellular redox balance, specifically the homeostasis of reactive oxygen species (ROS), appears to be context-dependent, with studies reporting varied outcomes in different cancer cell types. ROS are chemically reactive molecules containing oxygen that function as critical signaling molecules in cell proliferation and survival; however, an excess can lead to oxidative stress and cell death. nih.gov
In some cancer models, MRT68921 has been shown to induce an increase in ROS levels. For instance, treatment with MRT68921 led to elevated ROS in A549 non-small cell lung cancer cells. nih.gov This study suggested that the compound disrupts the balance of oxidative stress signals, contributing to its antitumor effect. nih.gov Similarly, another report indicated that MRT68921 induces caspase-dependent apoptosis in FLT3-ITD-mutated acute myeloid leukemia (AML) cells, partly by increasing ROS. researchgate.net
Conversely, research in other leukemia cell models has demonstrated that the cytotoxic effects of MRT68921 are independent of ROS generation. nih.govresearchgate.net In a study involving THP-1 and HL60 leukemia cell lines, MRT68921-induced cell death was not associated with an increase in ROS. nih.govresearchgate.net Intriguingly, in THP-1 cells, the compound was found to decrease ROS levels while increasing the NADPH/NADP+ ratio, whereas no significant change in ROS was observed in HL60 cells. nih.gov This suggests that in certain leukemia subtypes, the mechanism of action of MRT68921 does not rely on the induction of oxidative stress. nih.gov
Influence on Cellular Metabolic Reprogramming
MRT68921 has been shown to induce significant metabolic reprogramming in cancer cells, particularly in the context of acquired resistance. As a potent inhibitor of the autophagy-initiating kinases ULK1 and ULK2, its long-term application forces cancer cells to adapt their metabolic pathways to survive without the crucial recycling function of autophagy. medchemexpress.commedchemexpress.combiorxiv.orgmedchemexpress.com
Studies on pancreatic ductal adenocarcinoma (PDA) cells that have developed resistance to MRT68921 (MRT-R) reveal significant alterations in central carbon metabolism. biorxiv.orgresearchgate.net These resistant cells exhibit a notable accumulation of pyruvate (B1213749), accompanied by a decrease in citrate (B86180) levels. biorxiv.org Further investigation using stable isotope tracing of glucose and glutamine has shown that in these autophagy-inhibited resistant cells, the entry of pyruvate into the tricarboxylic acid (TCA) cycle via the enzyme pyruvate dehydrogenase (PDH) is diminished. biorxiv.orgresearchgate.net This rewiring of pyruvate metabolism suggests that cells adapt to long-term autophagy inhibition by finding alternative pathways to fuel their metabolic needs, bypassing the conventional route of pyruvate decarboxylation into the TCA cycle. biorxiv.orgresearchgate.net
A critical metabolic adaptation observed in cancer cells with acquired resistance to MRT68921 involves pyrimidine (B1678525) metabolism. biorxiv.orgresearchgate.net Pyrimidines are essential building blocks for DNA and RNA synthesis, and cells can produce them through two main routes: the de novo synthesis pathway and the salvage pathway, which recycles pre-existing pyrimidines. creative-proteomics.comnih.gov
In PDA cells that have become resistant to MRT68921, there is a profound shift in how they maintain their pyrimidine pools. These cells show a decreased reliance on the de novo synthesis pathway and instead preferentially utilize the pyrimidine salvage pathway. biorxiv.orgresearchgate.net This metabolic switch is a key survival strategy to compensate for the loss of autophagy, which would normally contribute to the pool of recycled nucleosides. biorxiv.org This increased dependence on the salvage pathway creates a specific vulnerability. The resistant cells demonstrate a dramatic increase in sensitivity to pyrimidine analogue drugs, such as gemcitabine (B846) and trifluridine, which are taken up and processed by the salvage pathway. biorxiv.orgresearchgate.net This finding highlights a potential therapeutic strategy where acquired resistance to an autophagy inhibitor like MRT68921 could be exploited to re-sensitize tumors to conventional chemotherapies. biorxiv.org
Preclinical Investigations in Disease-Relevant Cellular and In Vivo Models
MRT68921 has been evaluated across a range of cancer cell lines, demonstrating its activity as a potent dual inhibitor of ULK1 and ULK2 kinases and a blocker of the autophagy pathway. medchemexpress.commedchemexpress.comnih.govselleckchem.com Its effects extend beyond autophagy inhibition, influencing cell death pathways and metabolic processes in various cancer models. nih.govnih.govbiorxiv.org
In acute myeloid leukemia (AML) cell lines, MRT68921 has demonstrated significant anti-leukemic effects. nih.gov When compared with other ULK1 inhibitors like MRT67307 and SBI-0206965, MRT68921 exerted a more potent killing effect on leukemia cell lines. nih.gov The compound effectively induces cell death in both the THP-1 and HL60 cell lines, as well as in primary tumor cells from AML patients. nih.gov
Interestingly, the mode of cell death induced by MRT68921 differs between these cell lines. In THP-1 cells, treatment leads to cleavage of Gasdermin E (GSDME), a molecule associated with pyroptosis, while in HL-60 cells, it results in the cleavage of PARP, a hallmark of apoptosis. nih.govresearchgate.net Despite these different downstream events, the activation of caspase-3 and caspase-8 was observed in both cell types. nih.govresearchgate.net A key finding from these studies is that the induced cell death is independent of both autophagy inhibition and the generation of reactive oxygen species. nih.govresearchgate.netresearchgate.net
Further studies have refined the understanding of MRT68921's activity based on the genetic subtype of AML. In AML cells with an FLT3-ITD mutation (e.g., MV4;11, MOLM-13), MRT68921 is a potent inducer of apoptosis. nih.gov In contrast, its apoptotic effect is significantly lower in FLT3-wild-type (WT) cell lines such as HL-60 and U937. nih.gov This selective cytotoxicity suggests that FLT3-ITD AML cells are particularly vulnerable to ULK1/2 inhibition. nih.gov In this context, the induced apoptosis was shown to be dependent on caspase activation. nih.gov Moreover, in models of FLT3-mutated AML, inhibition of ULK2 by MRT68921 was found to prevent in vitro relapse and increase the sensitivity of cancer cells to the chemotherapeutic agent Ara-C. mdpi.com
Interactive Data Table: Effect of MRT68921 on Leukemia Cell Lines
| Cell Line | Genetic Background | Primary Effect | Mechanism | ROS Involvement | Citation(s) |
| THP-1 | AML (FLT3-WT) | Cell Death | GSDME cleavage, Caspase-3/8 activation | Independent (ROS decreased) | nih.govresearchgate.net |
| HL60 | AML (FLT3-WT) | Cell Death/Apoptosis | PARP cleavage, Caspase-3/8 activation | Independent | nih.govresearchgate.netnih.gov |
| MV4;11 | AML (FLT3-ITD) | Apoptosis | Caspase-3/9, PARP cleavage | Dependent (ROS increased) | researchgate.netnih.gov |
| MOLM-13 | AML (FLT3-ITD) | Apoptosis | Not specified | Not specified | nih.gov |
Table of Mentioned Compounds
In Vitro Studies in Cancer Cell Lines and Primary Cells
Other Cancer Cell Types (e.g., Pancreatic Cancer, Ovarian Cancer, Neuroblastoma, Renal Cell Carcinoma)
The preclinical activity of this compound, a potent dual inhibitor of ULK1 and ULK2 kinases, has been investigated across a diverse range of cancer cell types beyond the more commonly studied models. nih.govmedchemexpress.comselleckchem.com These explorations reveal context-dependent cellular responses and therapeutic potential in malignancies such as pancreatic, ovarian, neuroblastoma, and renal cell carcinoma.
Pancreatic Cancer: In pancreatic ductal adenocarcinoma (PDAC) models, MRT68921 has been shown to induce a switch from autophagy to macropinocytosis, another nutrient-scavenging pathway. mdpi.com While treatment with MRT68921 alone had a minimal effect on tumor size in allografted mouse models of pancreatic cancer, it did successfully inhibit the formation of LC3-II, a key marker of autophagy. mdpi.com Notably, the compound demonstrated significant anti-tumor activity when combined with a macropinocytosis inhibitor, suggesting that dual targeting of these survival pathways could be a viable therapeutic strategy. mdpi.com Further in vitro studies have shown that MRT68921 has a potent combinatorial effect with the standard-of-care chemotherapy gemcitabine, as well as with trifluridine/tipiracil (FTD/TPI), leading to decreased cell survival and increased apoptosis. biorxiv.org
Ovarian Cancer: In high-grade serous ovarian cancer (HGSOC) spheroids, which mimic the metastatic clusters of cells found in patients, MRT68921 effectively blocks autophagic flux. This inhibition of autophagy leads to a significant decrease in the viability of these cancer cell spheroids. cancerbiomed.org The compound's ability to target ULK1 and disrupt this critical survival pathway underscores its potential as a therapeutic agent in advanced ovarian cancer. cancerbiomed.orgresearchgate.net
Neuroblastoma: While direct studies on MRT68921 in neuroblastoma are limited, research on other ULK1 inhibitors provides a strong rationale for its potential efficacy. The related ULK1 inhibitor, SBI-0206965, has been shown to suppress cell growth and promote apoptosis in neuroblastoma cell lines. nih.gov This suggests that the targeted inhibition of the ULK1 kinase, a primary target of MRT68921, is a promising therapeutic avenue for this pediatric tumor. nih.govresearchgate.net
Renal Cell Carcinoma (RCC): Similar to neuroblastoma, the direct investigation of MRT68921 in renal cell carcinoma is not extensively documented. However, studies involving SBI-0206965 have demonstrated that this ULK1 inhibitor can trigger apoptosis in clear cell renal cell carcinoma cells and inhibit the growth of xenograft tumors in mice. nih.gov This provides evidence that targeting the ULK1 pathway could be an effective strategy against this type of kidney cancer. nih.govsemanticscholar.org
Table 1: Cytotoxic Effects of MRT68921 on Various Cancer Cell Lines This table is interactive. You can sort and filter the data.
| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |
|---|---|---|---|---|
| NCI-H460 | Lung Cancer | 1.76 | CCK-8 | researchgate.net |
| MNK45 | Gastric Cancer | 2.5 - 5.0 (approx.) | CCK-8 | researchgate.net |
| U251 | Glioblastoma | > 5.0 | CCK-8 | researchgate.net |
| A549 | Lung Cancer | 2.5 - 5.0 (approx.) | CCK-8 | researchgate.net |
| HCT116 | Colon Cancer | > 5.0 | CCK-8 | researchgate.net |
| PANC-1 | Pancreatic Cancer | > 5.0 | CCK-8 | researchgate.net |
| KPC | Pancreatic Cancer | 6-fold increase vs CTL | Cell Viability | biorxiv.org |
| THP-1 | Acute Myeloid Leukemia | ~5.0 | Cell Viability | researchgate.net |
| HL60 | Acute Myeloid Leukemia | ~5.0 | Cell Viability | researchgate.net |
In Vivo Preclinical Models for Mechanistic Exploration
The in vivo efficacy of MRT68921 has been evaluated in several preclinical models, primarily utilizing xenografts to understand its pharmacological effects and therapeutic potential.
Xenograft studies have provided crucial insights into the antitumor activity of MRT68921. In mouse xenograft models using NCI-H460 (lung cancer) and MNK45 (gastric cancer) cells, administration of MRT68921 led to a significant decrease in tumor growth compared to control groups. researchgate.net Immunohistochemical analysis of the NCI-H460 xenograft tumors revealed that MRT68921 treatment increased the expression of the pro-apoptotic protein Bax and decreased the expression of the anti-apoptotic protein Bcl-2, indicating an induction of apoptosis. researchgate.net
In a disseminated model of acute myeloid leukemia (AML) using THP-1 cells, mice treated with this compound showed significantly inhibited leukemia progression and prolonged survival compared to the vehicle-treated group. researchgate.net
However, the efficacy appears to be context-dependent. In an allograft mouse model of pancreatic cancer, MRT68921 as a single agent showed minimal effect on tumor size, despite effectively inhibiting autophagy. mdpi.com This highlights that simply blocking autophagy may not be sufficient to halt tumor progression in all cancer types.
Table 2: Summary of MRT68921 Efficacy in In Vivo Xenograft Models This table is interactive. You can sort and filter the data.
| Cancer Type | Cell Line | Model | Key Findings | Reference |
|---|---|---|---|---|
| Gastric Cancer | MNK45 | Mouse Xenograft | Significantly decreased tumor volume. | researchgate.net |
| Lung Cancer | NCI-H460 | Mouse Xenograft | Significantly decreased tumor volume and weight; Increased Bax, decreased Bcl-2 expression. | researchgate.net |
| Acute Myeloid Leukemia | THP-1 | Mouse Xenograft | Inhibited leukemia progression, prolonged survival. | researchgate.net |
| Pancreatic Cancer | Not specified | Allograft Mouse Model | Minimal effect on tumor size as a single agent; inhibited LC3-II formation. | mdpi.com |
| Hepatocellular Carcinoma | Huh7 | Mouse Xenograft | The related inhibitor STA9090 showed efficacy, and its effect was ameliorated by MRT68921, confirming the role of autophagy inhibition. | cancerbiomed.org |
A significant consideration for the therapeutic application of MRT68921 is its bioavailability and resulting in vivo efficacy. Despite demonstrating potent cytotoxic and pro-apoptotic effects in various cancer cell lines in vitro, its performance as a single agent in vivo has been inconsistent. biorxiv.orgnih.gov
For instance, in pancreatic cancer models, although in vitro studies showed a robust synergistic effect with chemotherapy, MRT68921 exhibited no single-agent efficacy in vivo. biorxiv.org This discrepancy strongly suggests that the compound may have poor bioavailability, which limits its ability to reach therapeutic concentrations within the tumor tissue. biorxiv.org This issue is not unique to MRT68921, as many autophagy inhibitors have faced challenges with bioavailability and specificity in clinical settings. targetmol.com The successful outcomes observed in some xenograft models, such as those for gastric and lung cancer, suggest that either the bioavailability was sufficient in those specific contexts or that the dosing regimen and administration route were optimized to overcome this limitation. researchgate.net These findings underscore the critical need to develop improved formulations or next-generation inhibitors with more favorable pharmacokinetic properties to fully exploit the therapeutic potential of ULK1/2 inhibition in cancer treatment. nih.gov
Methodological Approaches and Experimental Systems in Mrt68921 Hydrochloride Research
Biochemical and Biophysical Techniques for Kinase Activity and Interactions
To define the direct interaction of MRT68921 with its target kinases and to understand the structural basis of its inhibitory activity, researchers employ a variety of in vitro techniques.
A primary method to quantify the inhibitory potency of compounds like MRT68921 is the in vitro kinase activity assay using radiolabeled ATP. selleckchem.comtargetmol.com This technique directly measures the transfer of a radioactive phosphate (B84403) group from [γ-32P]ATP to a substrate by the kinase.
The assay is typically conducted in a buffer solution containing recombinant purified ULK1 or ULK2 enzyme, a suitable substrate (such as Myelin Basic Protein, MBP), and a mixture of non-radioactive ("cold") ATP and [γ-32P]ATP. selleckchem.comtargetmol.comdundee.ac.ukmedchemexpress.com The reaction is initiated and allowed to proceed for a defined period at a controlled temperature, often 25°C, before being stopped. selleckchem.comtargetmol.com The reaction products are then separated using SDS-PAGE, and the incorporation of the radiolabel into the substrate is visualized and quantified by autoradiography. selleckchem.comtargetmol.com By performing this assay across a range of MRT68921 concentrations, researchers can determine its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the kinase's activity by 50%.
| Parameter | Value | Source(s) |
| Target Kinases | ULK1, ULK2 | nih.govmedchemexpress.com |
| IC50 for ULK1 | 2.9 nM | selleckchem.commedchemexpress.com |
| IC50 for ULK2 | 1.1 nM | selleckchem.commedchemexpress.com |
| Radiolabel | [γ-32P]ATP | selleckchem.comtargetmol.com |
| Typical Substrate | Myelin Basic Protein (MBP) | dundee.ac.uk |
| Analysis Method | SDS-PAGE, Autoradiography | selleckchem.comtargetmol.com |
These assays have demonstrated that MRT68921 is a highly potent, nanomolar inhibitor of both ULK1 and ULK2. nih.govmedchemexpress.com
ULK1 functions within a large protein complex that includes essential components like ATG13 and FIP200, which are critical for its stability and maximal activity. A key question in characterizing an inhibitor is whether it functions by blocking the catalytic site directly or by disrupting these crucial protein-protein interactions.
To investigate this, co-immunoprecipitation experiments have been performed. In one such study, FLAG-tagged ULK1 was stably expressed in cells lacking endogenous ULK1 and ULK2 (ULK dKO MEFs). nih.gov The ULK1 complex was then immunoprecipitated from cell lysates using anti-FLAG antibodies in the presence or absence of MRT68921. Subsequent immunoblotting for associated proteins like ATG13 and FIP200 revealed that MRT68921 did not prevent their interaction with ULK1. nih.gov This finding indicates that MRT68921 inhibits ULK1's kinase activity without disrupting the structural integrity of the core ULK1 complex. nih.gov
X-ray crystallography is a powerful biophysical technique used to determine the precise three-dimensional atomic structure of a protein-ligand complex. This method provides invaluable insights into how an inhibitor binds to its target kinase, revealing the specific amino acid residues involved in the interaction and the conformational changes that occur upon binding.
The process involves crystallizing the purified kinase protein in complex with the inhibitor (in this case, MRT68921) and then bombarding the crystal with X-rays. The diffraction pattern produced is used to calculate an electron density map, from which the atomic structure of the complex can be modeled. While this technique is fundamental to structure-based drug design for kinase inhibitors, publicly available crystal structures of MRT68921 in complex with ULK1 or ULK2 have not been reported in the reviewed literature. dundee.ac.ukresearchgate.net However, the application of this technique was crucial in identifying a key "gatekeeper" residue (methionine 92 in ULK1) that, when mutated, confers resistance to MRT68921, thereby confirming the compound's binding mode within the ATP-binding pocket. nih.gov
Cell Biology Techniques for Autophagy and Cellular Response Assessment
To validate the effects of MRT68921 in a physiological context, various cell-based assays are employed to monitor autophagy and downstream signaling events.
Autophagic flux is the complete process of autophagy, from autophagosome formation to lysosomal degradation. MRT68921's impact on this process is assessed using several methods.
One common technique is monitoring the conversion of microtubule-associated protein 1A/1B-light chain 3 (LC3) from its cytosolic form (LC3-I) to its lipidated, autophagosome-associated form (LC3-II) via immunoblotting. nih.gov An increase in LC3-II levels can indicate either an induction of autophagy or a blockage in lysosomal degradation. To distinguish between these possibilities, experiments are performed in the presence and absence of a lysosomal inhibitor like Bafilomycin A1. nih.gov Studies show that MRT68921 blocks the increase in LC3-II that occurs upon autophagy induction (e.g., by starvation), confirming its role as an autophagy inhibitor. nih.govnih.gov
More advanced monitoring is achieved using fluorescent reporter systems. The tandem mRFP-GFP-LC3 reporter is particularly useful. nih.gov In this system, LC3 is tagged with both a pH-stable red fluorescent protein (mRFP) and a pH-sensitive green fluorescent protein (GFP). In non-acidic autophagosomes, both proteins fluoresce, appearing yellow. When autophagosomes fuse with acidic lysosomes, the GFP signal is quenched, and only the red signal from mRFP remains. Treatment with MRT68921 leads to an accumulation of stalled, early autophagosomal structures, which can be visualized and quantified using fluorescence microscopy or flow cytometry. nih.govnih.gov
| Technique | Principle | Finding with MRT68921 | Source(s) |
| LC3-II Immunoblotting | Measures conversion of LC3-I to lipidated LC3-II, which associates with autophagosome membranes. | Blocks starvation-induced increase in LC3-II levels, indicating inhibition of autophagic flux. | nih.govnih.gov |
| LC3 Immunofluorescence | Visualizes the formation of LC3-positive puncta (autophagosomes) within the cell. | Reduces the number of basal and starvation-induced LC3 puncta. | nih.govmedchemexpress.commedchemexpress.com |
| mRFP-GFP-LC3 Reporter | Differentiates between neutral autophagosomes (yellow puncta) and acidic autolysosomes (red puncta). | Impairs the maturation of autophagosomes into autolysosomes. | nih.gov |
Immunoblotting (Western blotting) is a widely used technique to detect and quantify specific proteins from cell lysates, providing a snapshot of cellular signaling events. In the context of MRT68921 research, it is used to assess the phosphorylation status of direct ULK1 substrates and to monitor markers of other cellular processes affected by the inhibitor.
A key downstream target of ULK1 is ATG13. Inhibition of ULK1 by MRT68921 leads to a significant reduction in the phosphorylation of ATG13 at serine 318, serving as a direct pharmacodynamic marker of target engagement in cells. nih.govnih.gov Additionally, since MRT68921 has been identified as a dual inhibitor that also targets NUAK1, immunoblotting can be used to probe the NUAK1 signaling pathway by measuring the phosphorylation of its substrate, MYPT1. medchemexpress.comnih.gov Furthermore, at higher concentrations that induce cell death, immunoblotting for cleavage products like cleaved PARP can be used to detect the activation of apoptotic pathways. medchemexpress.commedchemexpress.com
| Protein Marker | Significance | Effect of MRT68921 | Source(s) |
| Phospho-ATG13 (Ser318) | Direct substrate of ULK1; marker of ULK1 kinase activity. | Decreased phosphorylation, confirming ULK1 inhibition in cells. | nih.govnih.gov |
| LC3-II | Marker of autophagosome formation. | Decreased levels, indicating blockage of autophagy. | nih.govmedchemexpress.com |
| Phospho-MYPT1 | Substrate of NUAK1; marker of NUAK1 kinase activity. | Decreased phosphorylation. | medchemexpress.com |
| Cleaved PARP | Marker of apoptosis. | Increased levels at cytotoxic concentrations. | medchemexpress.commedchemexpress.com |
Cell Viability and Programmed Cell Death Assays (e.g., ATP-based, Caspase Activity Assays, Annexin V/PI Staining)
The cytotoxic and pro-apoptotic effects of MRT68921 hydrochloride have been extensively evaluated across various cell lines using a range of established assays. These methods are crucial for quantifying the compound's impact on cell survival and for elucidating the mechanisms of induced cell death.
Commonly employed techniques include colorimetric assays such as the CCK-8 assay, which measures cell viability by assessing mitochondrial dehydrogenase activity. Studies have utilized this assay to determine the half-maximal inhibitory concentration (IC50) of MRT68921 in numerous cancer cell lines, revealing a selective cytotoxic effect on cancerous cells compared to normal cells. researchgate.netnih.gov For instance, after a 24-hour treatment, IC50 values in cancer cells ranged from 1.76 to 8.91 μM. nih.govmedchemexpress.commedchemexpress.commedchemexpress.com In leukemia cell lines like THP-1 and HL60, cell viability has also been assessed using ATP-based assays, which quantify the amount of ATP present as an indicator of metabolically active cells. researchgate.net
To specifically investigate programmed cell death, or apoptosis, Annexin V/Propidium Iodide (PI) staining followed by flow cytometry is a frequently used method. nih.gov This technique distinguishes between early apoptotic cells (Annexin V positive, PI negative), late apoptotic/necrotic cells (Annexin V and PI positive), and live cells. Research has shown a significant, dose-dependent increase in both early and late apoptotic cell populations in NCI-H460 and MNK45 cancer cells upon treatment with MRT68921. researchgate.netnih.gov
The involvement of specific enzymatic pathways in apoptosis is often confirmed through caspase activity assays. In leukemia cells, treatment with this compound led to the activation of caspase-3 and caspase-8, key executioner and initiator caspases, respectively. researchgate.net The induction of apoptosis is further substantiated by Western blot analysis showing an increase in the expression of cleaved Poly (ADP-ribose) polymerase 1 (PARP1), a well-known substrate for activated caspases and a marker of apoptosis. nih.govmedchemexpress.commedchemexpress.commedchemexpress.com
| Assay Type | Purpose | Cell Lines Used | Key Findings |
|---|---|---|---|
| CCK-8 Assay | Quantify cell viability and cytotoxicity | A549, H1299, NCI-H460, MNK45, U251, etc. | Demonstrated potent and selective cytotoxic effects in cancer cells (IC50: 1.76-8.91 μM). researchgate.netnih.gov |
| ATP-based Viability Assay | Measure metabolic activity of viable cells | THP-1, HL60 | Confirmed dose-dependent reduction in leukemia cell viability. researchgate.net |
| Annexin V/PI Staining | Detect and quantify apoptotic cells | NCI-H460, MNK45 | Showed a significant increase in early and late apoptotic cell populations. researchgate.netnih.gov |
| Caspase Activity Assay | Measure activity of key apoptosis enzymes | THP-1, HL60 | Revealed activation of caspase-3 and caspase-8. researchgate.net |
| Western Blot for Cleaved PARP1 | Confirm apoptotic pathway activation | U251, MNK45 | Detected increased levels of cleaved PARP1, a marker of apoptosis. nih.govmedchemexpress.com |
Flow Cytometry for Quantitative Analysis of Cellular Parameters (e.g., ROS levels)
Flow cytometry is a powerful tool in MRT68921 research, enabling the high-throughput, quantitative analysis of various cellular parameters at the single-cell level. nih.govmdpi.com A primary application has been the measurement of intracellular reactive oxygen species (ROS), as MRT68921 is known to disrupt the balance of oxidative stress signals in tumor cells. medchemexpress.commedchemexpress.commedchemexpress.com
To quantify ROS levels, cells are typically treated with fluorescent probes, such as 2',7'-dichlorodihydrofluorescein diacetate (DCFH-DA), which becomes highly fluorescent upon oxidation by intracellular ROS. researchgate.netnih.gov The fluorescence intensity of individual cells is then measured by a flow cytometer. Using this method, researchers have demonstrated that MRT68921 treatment leads to a significant elevation of ROS levels in various cancer cell lines, including NCI-H460, A549, THP-1, and MNK45. researchgate.netnih.govresearchgate.net This induction of oxidative stress is a key component of the compound's antitumor activity. nih.gov
Beyond ROS detection, flow cytometry is also employed for cell cycle analysis. For example, in studies using HeLa cells, Propidium Iodide (PI) staining was used to analyze DNA content and determine the cell cycle distribution, revealing that MRT68921 can induce a G2/M phase arrest. researchgate.net
| Cellular Parameter | Method/Probe | Cell Lines Used | Key Findings |
|---|---|---|---|
| Reactive Oxygen Species (ROS) | Flow Cytometry with DCFH-DA staining | NCI-H460, MNK45, A549, THP-1, HL60 | MRT68921 treatment significantly increases intracellular ROS levels. researchgate.netnih.govresearchgate.net |
| Cell Cycle Distribution | Flow Cytometry with Propidium Iodide (PI) staining | HeLa cells | MRT68921 can induce G2/M cell cycle arrest. researchgate.net |
Confocal Microscopy for Subcellular Localization and Autophagosome Visualization
Confocal microscopy provides high-resolution imaging that is essential for visualizing the subcellular effects of MRT68921, particularly its impact on the process of autophagy. nih.gov This technique allows researchers to observe the localization of specific proteins and the formation of autophagic structures within the cell.
To monitor the dynamics of autophagy in real-time, live-cell imaging is employed. researchgate.net For instance, mouse embryonic fibroblasts (MEFs) stably expressing both GFP-LC3 and mCherry-DFCP1 (a marker for omegasomes, the precursors to autophagosomes) have been used. nih.govresearchgate.net Live imaging showed that upon ULK1 inhibition by MRT68921, autophagosomes still form within omegasomes but have defects in their subsequent maturation, mobilization, and size regulation. nih.govresearchgate.net Confocal microscopy has also been used to visualize the colocalization of ULK1 with other autophagy-related proteins like ATG5 at these stalled structures. researchgate.net
Genetic and Molecular Biology Tools for Mechanistic Elucidation
Utilization of Kinase-Dead or Drug-Resistant ULK1 Mutants (e.g., M92T ULK1)
To conclusively demonstrate that the biological effects of MRT68921 are a direct result of its inhibition of ULK1 kinase activity, and not due to off-target effects, researchers have engineered and utilized specific ULK1 mutants.
A pivotal tool has been the creation of a drug-resistant ULK1 mutant, M92T. nih.govsapphirebioscience.com The methionine at position 92 in the ULK1 kinase domain was identified as a critical residue for MRT68921 binding. By mutating it to threonine (M92T), a version of the kinase was created that is no longer effectively inhibited by the compound. In experiments using ULK1/2 double-knockout (dKO) cells, re-expression of wild-type (WT) ULK1 restored autophagy, which was then successfully blocked by MRT68921. nih.gov However, when the M92T ULK1 mutant was expressed at similar levels, it also restored autophagy, but MRT68921 failed to inhibit the process. nih.gov This elegant genetic experiment provided definitive proof that MRT68921 blocks autophagy specifically through its inhibition of ULK1. nih.govsapphirebioscience.com
In addition to drug-resistant mutants, kinase-dead versions of ULK1 (e.g., K46I) have been used to further dissect the role of ULK1's catalytic activity. nih.govselleckchem.com Expressing the K46I mutant in ULK1/2 dKO cells was shown to partially mimic the phenotype observed with MRT68921 treatment—namely, the formation of aberrant, enlarged autophagosomal structures. nih.gov This finding corroborates that the catalytic activity of ULK1, which is targeted by MRT68921, is essential not only for the initiation but also for the proper maturation of autophagosomes. nih.gov
Application of Gene Knockout or Knockdown Models (e.g., ULK1-deficient MEFs, ATG7-deficient cells)
Genetically modified cell lines, particularly those with key autophagy-related genes knocked out or knocked down, are indispensable for studying the mechanism of action of compounds like MRT68921.
Mouse embryonic fibroblasts (MEFs) deficient in both Ulk1 and Ulk2 (ULK1/2 dKO MEFs) have been a cornerstone of MRT68921 research. nih.govnih.gov These cells provide a null background that is ideal for "rescue" experiments. As described previously, re-expressing either wild-type or mutant versions of ULK1 in these dKO cells allows researchers to isolate the effects of the compound on the specific protein of interest, ULK1, without confounding activity from the endogenous protein. nih.govnih.gov
Other knockout models have also been employed. For example, the effects of MRT68921 have been studied in TBK1 knock-out MEFs to rule out significant off-target effects on this kinase, which has also been implicated in autophagy. medchemexpress.commedchemexpress.com Furthermore, studies investigating the compound's impact on the cell cycle have utilized HeLa-ULK1 KO cells to understand the contribution of ULK1 to the observed phenotypes, such as mitotic delay. researchgate.net The use of these knockout models provides a clean genetic background to confirm the on-target specificity and elucidate the downstream consequences of ULK1 inhibition by MRT68921.
| Genetic Tool | Description | Purpose in MRT68921 Research | Key Insight |
|---|---|---|---|
| M92T ULK1 Mutant | A drug-resistant mutant of ULK1 that does not bind MRT68921 effectively. | To prove that MRT68921's effects on autophagy are specifically mediated through ULK1 inhibition. | Confirmed that MRT68921 blocks autophagy by directly inhibiting ULK1 kinase activity. nih.gov |
| K46I ULK1 Mutant | A "kinase-dead" mutant with no catalytic activity. | To determine if the phenotype of MRT68921 treatment is due to loss of kinase activity. | Expression of K46I ULK1 partially recapitulated the MRT68921-induced phenotype, linking ULK1's catalytic function to autophagosome maturation. nih.gov |
| ULK1/2 dKO MEFs | Mouse embryonic fibroblasts lacking both ULK1 and ULK2 genes. | Provide a null background for ULK1 re-expression and rescue experiments. | Enabled definitive testing of WT vs. mutant ULK1 in the presence of MRT68921. nih.govnih.gov |
| HeLa-ULK1 KO Cells | HeLa cells lacking the ULK1 gene. | To study the role of ULK1 in cell cycle effects observed with MRT68921. | Helped to dissect ULK1-dependent vs. independent effects of the compound on mitosis. researchgate.net |
Future Directions and Emerging Research Avenues for Mrt68921 Hydrochloride
Comprehensive Elucidation of Additional Off-Target Kinase Interactions and Their Biological Significance
While MRT68921 is a highly potent inhibitor of ULK1 and ULK2, a comprehensive understanding of its full kinase interaction profile is crucial for interpreting experimental results and predicting its therapeutic window. nih.govmedchemexpress.com Research has revealed that MRT68921 is not exclusively selective for ULK kinases and possesses activity against other important cellular kinases. A significant off-target activity is its inhibition of NUAK family SNF1-like kinase 1 (NUAK1), also known as ARK5. nih.gov This dual inhibition of ULK1 and NUAK1 is noteworthy, as NUAK1 is a critical component of the antioxidant defense system necessary for tumor survival. nih.gov The combined inhibition of these two pathways—autophagy via ULK1 and antioxidant defense via NUAK1—may lead to a synergistic antitumor effect by simultaneously disrupting cellular recycling and elevating lethal oxidative stress. nih.gov
Furthermore, studies have indicated that at a concentration of 1 µM, MRT68921 can significantly inhibit AMP-activated protein kinase (AMPK) and Aurora B kinase. nih.gov The inhibition of Aurora B, a key regulator of cell division, could contribute to the observed cytotoxic effects of MRT68921, potentially through mechanisms independent of autophagy inhibition. nih.gov Future research must focus on systematically screening MRT68921 against broader panels of kinases to create a complete selectivity profile. Elucidating the biological consequences of these off-target interactions is paramount for distinguishing autophagy-dependent effects from those caused by confounding activities.
Table 1: Known Kinase Targets of MRT68921
| Target Kinase | Reported IC50 | Potential Biological Significance |
|---|---|---|
| ULK1 | 2.9 nM | Primary target; inhibition of autophagy initiation. nih.govmedchemexpress.comselleckchem.com |
| ULK2 | 1.1 nM | Primary target; inhibition of autophagy initiation. nih.govmedchemexpress.comselleckchem.com |
| NUAK1 (ARK5) | Not specified | Dual inhibition; disruption of antioxidant defense, induction of oxidative stress. nih.gov |
| Aurora B | ~70% inhibition at 1 µM | Off-target effect; potential impact on cell cycle regulation and mitosis. nih.gov |
| AMPK | Significant inhibition at 1 µM | Off-target effect; potential impact on cellular energy homeostasis. nih.gov |
Detailed Analysis of Context-Dependent Cellular Responses to ULK1/2 Inhibition
The cellular response to ULK1/2 inhibition by MRT68921 is highly dependent on the genetic and metabolic context of the cancer cells. This variability underscores the need for detailed analysis to identify which tumor types are most likely to respond to this therapeutic strategy. For instance, studies have demonstrated that MRT68921 exhibits significantly different cytotoxic effects across a panel of cancer cell lines, with IC50 values for cell viability ranging from 1.76 µM in NCI-H460 lung cancer cells to 8.91 µM in U251 glioblastoma cells. nih.gov This suggests that intrinsic cellular factors heavily influence sensitivity.
One critical context is the status of other oncogenic signaling pathways. In preclinical models of KRAS-driven lung cancer, inhibition of the KRASG12C oncoprotein leads to a cytoprotective increase in autophagy. elifesciences.orgelifesciences.org Consequently, combining a KRASG12C inhibitor like sotorasib (B605408) with a ULK1/2 inhibitor shows cooperative or synergistic suppression of cancer cell proliferation. elifesciences.org The genetic background, such as the status of tumor suppressors like LKB1 and TP53, also plays a crucial role. elifesciences.org For example, combined inhibition of KRASG12C and ULK1/2 was found to be particularly effective in lung cancer cells with wild-type LKB1 and null TP53 expression. elifesciences.org Future work should focus on leveraging multi-omics data to identify biomarkers that predict sensitivity or resistance to ULK1/2 inhibition, thereby enabling a more personalized therapeutic approach.
Table 2: Cytotoxic Activity (IC50) of MRT68921 in Various Cancer Cell Lines
| Cell Line | Cancer Type | Reported IC50 (µM) |
|---|---|---|
| NCI-H460 | Lung Cancer | 1.76 |
| A549 | Lung Cancer | ~3.5 |
| H1299 | Lung Cancer | ~4.0 |
| MNK45 | Gastric Cancer | ~2.5 |
| U251 | Glioblastoma | 8.91 |
Data adapted from studies evaluating cytotoxicity after 24-hour treatment. nih.gov
Investigation of Mechanisms Underlying Acquired Resistance to ULK1/2 Inhibitors in Preclinical Settings
The emergence of drug resistance is a major challenge for targeted cancer therapies. nih.govresearchgate.net While ULK1/2 inhibition is being explored to overcome resistance to other agents (e.g., KRAS inhibitors), it is critical to prospectively investigate how cancer cells might develop acquired resistance to ULK1/2 inhibitors themselves. elifesciences.orgelifesciences.orgnih.gov Mechanisms of resistance to kinase inhibitors often involve mutations in the drug's binding site, amplification of the target gene, or activation of bypass signaling pathways that render the cell independent of the inhibited target. nih.govresearchgate.net
For MRT68921, a key preclinical tool has been the generation of a drug-resistant ULK1 mutant (M92T), which confirms that the compound's autophagy-blocking effects are specifically mediated through ULK1. nih.gov In a therapeutic context, however, resistance could arise from the upregulation of alternative cellular recycling pathways or the activation of pro-survival signals that circumvent the need for autophagy. For example, cells might adapt by enhancing other metabolic pathways to cope with the stress induced by autophagy blockade. Future research should involve long-term culture of cancer cells with MRT68921 to select for resistant clones and subsequently use genomic, transcriptomic, and proteomic analyses to identify the underlying resistance mechanisms. Understanding these pathways will be crucial for designing rational combination therapies to prevent or overcome resistance.
Comparative Preclinical Studies with Novel, More Selective ULK Inhibitors
MRT68921 was a pioneering tool compound for inhibiting ULK1/2, but newer inhibitors with different selectivity profiles are now emerging. nih.govdundee.ac.uk Comparative preclinical studies are essential to benchmark the efficacy and specificity of MRT68921 against these novel agents. Other reported ULK1 inhibitors include SBI-0206965 and more recent compounds like DCC-3116, which has entered clinical trials. nih.govelifesciences.orgnih.gov
SBI-0206965, for instance, also inhibits ULK1 but may have a different off-target profile. nih.gov DCC-3116 is highlighted as a selective 'switch-control' ULK1/2 inhibitor being tested in combination with KRASG12C inhibitors. elifesciences.orgnih.gov Direct, head-to-head comparisons of these inhibitors in the same preclinical models would help determine whether the dual NUAK1/ULK1 activity of MRT68921 offers a therapeutic advantage or if the higher selectivity of newer compounds like DCC-3116 is preferable. nih.gov Such studies should assess not only the potency of autophagy inhibition but also the broader impact on cellular signaling, cytotoxicity, and in vivo tumor growth control. This comparative analysis will be vital for guiding which class of ULK inhibitor is advanced into specific clinical settings.
Table 3: Comparison of Selected ULK1/2 Inhibitors
| Compound | ULK1 IC50 | ULK2 IC50 | Notable Features |
|---|---|---|---|
| MRT68921 | 2.9 nM | 1.1 nM | Dual ULK1/2 and NUAK1 inhibitor. nih.govnih.gov |
| SBI-0206965 | Not specified | Not specified | Early generation ULK1 inhibitor. nih.gov |
| DCC-3116 | Not specified | Not specified | Selective 'switch-control' inhibitor; in clinical trials. elifesciences.orgnih.gov |
| MRT67307 | 45 nM | 38 nM | Structurally related to MRT68921, also inhibits TBK1. nih.gov |
Development and Application of Advanced Preclinical Models for Comprehensive Mechanistic and Pathway Studies
To fully understand the therapeutic potential and mechanisms of action of MRT68921, it is necessary to move beyond traditional 2D cell culture and utilize more sophisticated preclinical models that better recapitulate human disease. Genetically engineered mouse models (GEMMs) are powerful tools for this purpose. elifesciences.orgtmc.edu For example, GEMMs of KRASG12C-driven non-small cell lung cancer (NSCLC), with concurrent mutations in either TP53 or LKB1, have been instrumental in demonstrating the in vivo efficacy of combining ULK1/2 and KRASG12C inhibition. elifesciences.orgelifesciences.org These models allow for the study of drug efficacy in the context of a functional immune system and a natural tumor microenvironment.
In addition to GEMMs, patient-derived xenografts (PDXs) and organoid models are emerging as valuable platforms. PDXs, where patient tumor tissue is implanted into immunodeficient mice, can help assess therapeutic responses across a diverse range of human tumors. Organoids, which are 3D cultures derived from patient tumors, can be used for higher-throughput screening to correlate drug sensitivity with specific tumor genotypes and phenotypes. The application of these advanced models will facilitate a deeper understanding of how MRT68921 affects tumor metabolism, the tumor microenvironment, and potential interactions with the immune system, providing crucial insights for its clinical translation. nih.gov
Q & A
Q. What are the IC50 values of MRT68921 hydrochloride for ULK1 and ULK2, and how do these compare to other ULK inhibitors?
this compound exhibits IC50 values of 2.9 nM for ULK1 and 1.1 nM for ULK2 , making it the most potent inhibitor of these kinases reported to date . Compared to other inhibitors:
- SBI-0206965 shows IC50 values of 108 nM (ULK1) and 711 nM (ULK2) .
- MRT67307 inhibits ULK1/ULK2 with IC50 values of 45 nM and 38 nM, respectively, but also targets IKKε and TBK-1 .
These data highlight MRT68921’s superior selectivity and potency, which should be validated experimentally using in vitro kinase assays and cellular models (e.g., ATG13 phosphorylation assays) .
Q. How does this compound mechanistically inhibit autophagy?
MRT68921 blocks autophagy by directly inhibiting ULK1/ULK2 kinase activity , preventing phosphorylation of downstream substrates like ATG13 (a critical step in autophagosome formation) . Key experimental validations include:
- Phospho-ATG13 reduction : 1 μM MRT68921 reduces phospho-ATG13 to baseline levels in ULK1-expressing cells .
- CYTO-ID staining suppression : Pre-treatment with 100 nM MRT68921 inhibits forskolin-induced autophagosome accumulation, corroborated by siRNA-mediated ULK1 knockdown .
Researchers should combine Western blotting for autophagy markers (LC3-II, p62) with lysosomal inhibitors (e.g., bafilomycin A1) to quantify autophagic flux .
Advanced Research Questions
Q. How should researchers assess MRT68921’s specificity for ULK1/ULK2 versus off-target kinases?
MRT68921 has demonstrated off-target inhibition of NUAK1 (a kinase involved in cell survival) through molecular docking and dual-targeting studies . To evaluate specificity:
Kinase profiling assays : Test MRT68921 against a panel of 300+ kinases to identify off-target interactions.
Genetic validation : Compare effects of MRT68921 with ULK1/ULK2 siRNA or CRISPR knockout models .
Co-treatment studies : Use NUAK1-specific inhibitors (e.g., HTH-01-015) to isolate ULK1/ULK2-dependent effects .
Q. How can contradictory results in MRT68921’s efficacy across cell lines be resolved?
Discrepancies may arise from cell type-specific ULK1/ULK2 expression levels or compensatory pathways. Methodological solutions include:
- Baseline ULK quantification : Use qPCR or Western blotting to measure ULK1/ULK2 protein/mRNA levels before treatment .
- Dose-response curves : Titrate MRT68921 (0.625–10 μM) to identify cell line-specific IC50 values .
- Combination studies : Pair MRT68921 with autophagy inducers (e.g., rapamycin) or apoptosis activators (e.g., ABT263) to assess pathway crosstalk .
Q. What methodologies are recommended for quantifying autophagy flux with MRT68921?
Autophagy flux (net autophagic degradation) can be measured using:
LC3-II turnover assay : Treat cells with MRT68921 ± bafilomycin A1 (lysosomal inhibitor), then quantify LC3-II via Western blot. Calculate flux as LC3-II (bafilomycin) – LC3-II (no bafilomycin) .
CYTO-ID fluorescence : Image autophagosome accumulation using CYTO-ID dye, normalized to cell count or viability markers .
Statistical rigor : Use one-way ANOVA or Student’s t-test to compare formation/degradation rates, ensuring p < 0.05 significance .
Q. How does MRT68921 influence apoptosis when combined with other therapies?
In A549 lung cancer cells, 2.5 μM MRT68921 + 1 μM ABT263 (BCL-2 inhibitor) synergistically increases caspase-3/7 activity and apoptosis rates (vs. monotherapy) . To replicate:
- Perform time-lapse IncuCyte imaging with apoptosis dyes (e.g., Annexin V).
- Validate via flow cytometry for cleaved PARP or sub-G1 DNA content.
Q. What are the implications of MRT68921’s dual inhibition of ULK1/ULK2 and NUAK1?
MRT68921’s NUAK1 inhibition (predicted via molecular docking) may confound results in studies targeting ULK1/ULK2 exclusively . Mitigation strategies:
- Use NUAK1-null cell lines or siRNA knockdown to isolate ULK-dependent effects.
- Compare with ULK1-specific inhibitors (e.g., SBI-0206965) in parallel experiments.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
